4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Beschreibung
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a sulfamoyl-substituted benzamide derivative characterized by a benzamide core linked to a sulfamoyl group functionalized with a cyclohexyl and methyl moiety. The N-(2-fluorophenyl) substituent introduces electron-withdrawing properties and steric effects, which may influence binding interactions in biological systems.
Eigenschaften
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYTZOMVLFUHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce the desired benzamide compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Analyse Chemischer Reaktionen
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Wissenschaftliche Forschungsanwendungen
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Sulfamoyl-Benzamide Derivatives with Oxadiazole Moieties
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Sulfonamide-Benzamide Hybrids as PD-L1 Inhibitors
- Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide
- Compound 7: 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide Structural Differences: Incorporates a 2,4-difluorophenyl group on sulfamoyl.
Cyclohexyl-Substituted Benzamides in Opioid Receptor Studies
- 3-Trifluoromethyl-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide Structural Differences: Lacks the sulfamoyl group but includes a trifluoromethyl and fluoro substituent on the benzamide. Activity: Acts as a low-to-moderate affinity opioid receptor agonist .
Sulfamoyl Derivatives with Piperidine/Cyclohexyl Hybrids
- 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}benzamide Structural Differences: Incorporates a piperidine ring on the cyclohexyl group and a 2-methoxyphenyl substituent on sulfamoyl. Activity: Not explicitly stated, but the piperidine moiety may enhance blood-brain barrier penetration .
Comparison Insight : The target compound’s 2-fluorophenyl group likely reduces metabolic degradation compared to the 2-methoxyphenyl analog, improving pharmacokinetic stability .
Biologische Aktivität
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C20H20F4N2O3S |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide |
| InChI Key | ZNAHGPNNOWECPL-UHFFFAOYSA-N |
The biological activity of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound is believed to act as an inhibitor of certain enzymes, potentially modulating pathways related to inflammation, cancer progression, and metabolic disorders.
Biological Activity
Research indicates that sulfamoyl-benzamide derivatives exhibit a range of biological activities:
- Inhibition of NTPDases : A study demonstrated that sulfamoyl-benzamides, including derivatives similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide, selectively inhibit human NTPDases (nucleotide triphosphate diphosphohydrolases), which are implicated in purinergic signaling. The most potent inhibitors showed IC50 values in the sub-micromolar range, suggesting significant potential for therapeutic applications in conditions associated with aberrant purinergic signaling .
- Anticancer Properties : Preliminary findings suggest that compounds with similar structures can exhibit anticancer effects. For instance, derivatives have been tested against various human cancer cell lines (e.g., MCF-7 and MDA-MB-231), showing efficacy in inhibiting cell proliferation and inducing cell cycle arrest through mechanisms such as tubulin polymerization inhibition .
Case Studies
- NTPDase Inhibition : In a comparative study, several sulfamoyl-benzamide derivatives were synthesized and evaluated for their inhibitory effects on h-NTPDase1 and h-NTPDase3. The most effective compound demonstrated an IC50 value of 0.72 ± 0.11 μM against h-NTPDase3, indicating its potential as a therapeutic agent for diseases influenced by nucleotide metabolism .
- Cancer Cell Line Studies : Another study assessed the activity of sulfamoyl-benzamide derivatives against breast cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability and induced apoptosis, supporting their development as anticancer agents .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of sulfamoyl-benzamide derivatives:
| Study Focus | Key Findings |
|---|---|
| NTPDase Inhibition | Selective inhibitors with IC50 values < 3 μM |
| Anticancer Activity | Significant inhibition of cell proliferation in MCF-7 |
| Mechanism of Action | Interaction with tubulin leading to cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
